![molecular formula C18H21N3O B2669285 N-benzyl-4-phenylpiperazine-1-carboxamide CAS No. 209330-12-1](/img/structure/B2669285.png)
N-benzyl-4-phenylpiperazine-1-carboxamide
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Description
Scientific Research Applications
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
One notable application involves the development of phenyl-substituted benzimidazole carboxamide PARP inhibitors for cancer treatment. These compounds, including variants like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrate exceptional potency against the PARP-1 enzyme and exhibit oral bioavailability, ability to cross the blood-brain barrier, and good in vivo efficacy in cancer models (Penning et al., 2010).
Antifungal Agents
Another research avenue explores the synthesis of 4-(4-phenylpiperazine-1-yl)benzamidines and their in vitro evaluation against Pneumocystis carinii. Compounds like N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines have emerged as promising with significant inhibition, highlighting their potential as antifungal agents (Laurent et al., 2010).
Antimicrobial and Enzyme Inhibition
The design and synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides show potential as antimicrobial agents and enzyme inhibitors. These compounds exhibit moderate inhibition of acetylcholinesterase and butyrylcholinesterase, with some showing lower IC50 than clinically used drugs, indicating their potential for treating conditions like Alzheimer's disease (Krátký et al., 2020).
Serotonin Receptor Agonists and Reuptake Inhibitors
Research into indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors is another area where N-benzyl-4-phenylpiperazine-1-carboxamide derivatives are studied. These compounds aim to improve selectivity and affinity for therapeutic applications, potentially offering new treatments for mood disorders (Heinrich et al., 2004).
Antiviral Agents
Additionally, the synthesis of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives has been explored for the potential treatment of HIV, showcasing the versatility of this compound derivatives in antiviral research (Weng et al., 2011).
properties
IUPAC Name |
N-benzyl-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(19-15-16-7-3-1-4-8-16)21-13-11-20(12-14-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWLXPZXZTZSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330691 |
Source
|
Record name | N-benzyl-4-phenylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
209330-12-1 |
Source
|
Record name | N-benzyl-4-phenylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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